7-(Benzyloxy)-1H-indole-4-carbaldehyde
Description
7-(Benzyloxy)-1H-indole-4-carbaldehyde is a substituted indole derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 7 and an aldehyde (-CHO) at position 4. Key characteristics include:
- Molecular formula: C₁₆H₁₃NO₂.
- Molecular weight: ~252.28 g/mol (calculated).
- Functional groups: Aldehyde (electron-withdrawing) and benzyloxy (electron-donating).
- Role: The benzyloxy group may act as a protective moiety for hydroxyl groups in synthetic pathways, while the aldehyde enables nucleophilic additions or condensations.
Properties
CAS No. |
84639-90-7 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-phenylmethoxy-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO2/c18-10-13-6-7-15(16-14(13)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
InChI Key |
OZABZEVAOKMZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C=O)C=CN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Position and Electronic Effects
Aldehyde Position :
- 4-CHO (target compound): The aldehyde at position 4 is meta to the indole nitrogen, reducing direct electronic conjugation with the aromatic system. This positioning may moderate its reactivity compared to aldehydes at position 3 (e.g., 2-Methyl-1H-indole-3-carbaldehyde) .
- 3-CHO (e.g., 5-Phenyl-1H-indole-3-carbaldehyde): Closer proximity to the indole nitrogen may enhance resonance stabilization, increasing electrophilicity.
- Benzyloxy vs. Other Substituents: The 7-OCH₂C₆H₅ group in the target compound is bulkier and more lipophilic than methyl or phenyl groups. This could improve membrane permeability but reduce aqueous solubility compared to 1H-Indole-4-carbaldehyde .
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